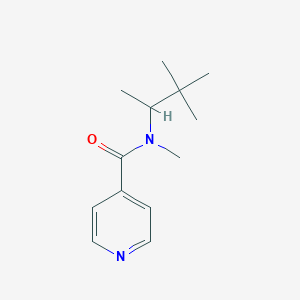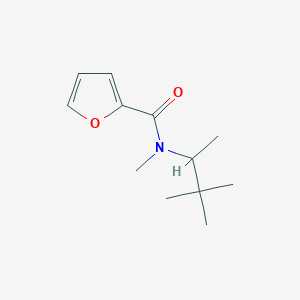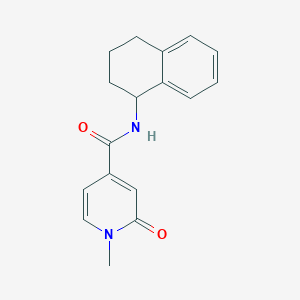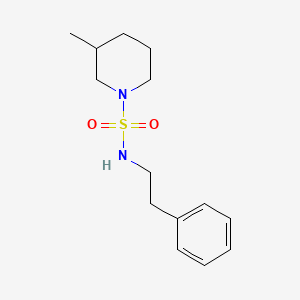![molecular formula C14H18ClNO B7494771 N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). It was initially developed for its potential use in treating muscle wasting and osteoporosis. However, it has gained popularity in the bodybuilding and athletic communities due to its ability to increase muscle mass and strength.
Mechanism of Action
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide works by binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. This results in an increase in muscle mass and strength, as well as a reduction in body fat.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide can increase muscle mass and strength, as well as reduce body fat. It has also been shown to increase bone density and improve bone health. In addition, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has several advantages as a research tool, including its ability to selectively target androgen receptors in the body. This makes it a useful tool for investigating the role of androgens in various physiological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide. These include investigating its potential use in treating muscle wasting and osteoporosis, as well as its potential as a male contraceptive. In addition, further research is needed to fully understand the long-term effects of N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide use, as well as its potential for off-target effects and toxicity.
Synthesis Methods
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 4-chloroacetophenone with cyclobutanone to form 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid. This is followed by the reaction of the acid with thionyl chloride and then with methylamine to form the final product, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been studied for its potential use in treating muscle wasting and osteoporosis. It has also been investigated for its ability to increase muscle mass and strength in healthy individuals. In addition, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been studied for its potential use in male contraception.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10(11-6-8-13(15)9-7-11)16(2)14(17)12-4-3-5-12/h6-10,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWLCZMXTRVLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)

![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)


![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)


